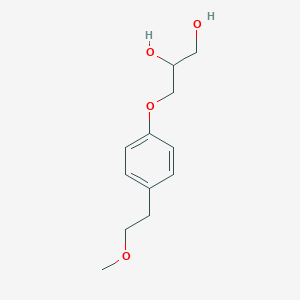

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

Description

BenchChem offers high-quality 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELFVOGWPJFQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62572-90-1 |

Source

|

| Record name | H-93/82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | H-93/82 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458HK2AA15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- (Metoprolol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, a compound widely known as Metoprolol. Metoprolol is a cardioselective β-1 adrenergic receptor blocker used in the treatment of various cardiovascular diseases, including hypertension and angina pectoris.[1] This document details the core synthetic route, experimental protocols, and quantitative data to support laboratory-scale synthesis and process development.

Synthetic Pathway Overview

The most common and established synthetic route to Metoprolol proceeds via a two-step process starting from 4-(2-methoxyethyl)phenol.[1][2] The synthesis involves an initial epoxidation reaction followed by an amination step.

-

Epoxidation: 4-(2-methoxyethyl)phenol is reacted with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base. This reaction forms the key intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.[1]

-

Amination: The subsequent step involves the ring-opening of the epoxide intermediate with isopropylamine to yield the final product, 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- (Metoprolol).[1][3]

This versatile pathway can be adapted for the synthesis of enantiomerically pure Metoprolol by utilizing chiral epichlorohydrin.[1][3]

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of Metoprolol from 4-(2-methoxyethyl)phenol.

Caption: General synthesis pathway for Metoprolol.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Metoprolol.

Protocol 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (Epoxide Intermediate)

This protocol is based on established laboratory procedures.[1]

Materials:

-

4-(2-methoxyethyl)phenol

-

(R,S)-Epichlorohydrin[1]

-

Potassium Hydroxide (88.25% pellets)[1]

-

Deionized Water[1]

-

Dichloromethane (for extraction)[1]

Equipment:

-

Reactor (appropriately scaled for laboratory use)

-

Stirrer

-

Heating/Cooling System

-

Vacuum Distillation Apparatus

Procedure:

-

To the reactor, add 49.6 kg of deionized water.

-

While maintaining the temperature below 30°C, slowly add 7.93 kg (0.125 kmol) of potassium hydroxide pellets and stir until fully dissolved.[1]

-

Add 20 kg (0.131 kmol) of 4-(2-methoxyethyl)phenol to the reactor.[1]

-

Close the reactor, render the atmosphere inert (e.g., with nitrogen), and stir the mixture for 20 minutes to obtain an opaline solution.[1]

-

Over a period of 30 minutes, add 12.54 kg (0.135 kmol) of (R,S)-epichlorohydrin. The reaction mixture will form two layers.[1]

-

Heat the reaction mixture to 35±2°C and maintain this temperature for 6±1 hours.[1]

-

After the reaction is complete, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate as the residue.[1]

Protocol 2: Synthesis of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- (Metoprolol)

This protocol details the amination of the epoxide intermediate.[1]

Materials:

-

Crude 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (from Protocol 1)

-

Isopropylamine

-

Methanol (optional solvent)

Equipment:

-

Reaction Vessel (pressure-rated if heating above the boiling point of isopropylamine)

-

Stirrer

-

Heating/Cooling System

Procedure:

-

Transfer the crude epoxide intermediate from Protocol 1 to a suitable reaction vessel.[1]

-

Add isopropylamine. A large excess is often used when the reaction is performed without a solvent.[1] Alternatively, use 3-5 equivalents of isopropylamine in a solvent like methanol.[1]

-

The reaction can be carried out at temperatures ranging from ambient to elevated temperatures, potentially in a pressurized system if a volatile amine is used without a high-boiling solvent.[2]

-

Upon completion of the reaction, the excess isopropylamine and solvent (if used) are removed, typically by distillation.

-

The resulting crude Metoprolol can then be purified by conventional means, such as crystallization or chromatography.

Quantitative Data

The following tables summarize the quantitative data from various reported synthetic conditions.

Table 1: Summary of Reaction Conditions for the Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | Sodium Hydroxide | Potassium Hydroxide | Potassium Carbonate |

| Solvent | Aqueous | Aqueous | Dimethylformamide (DMF) |

| Temperature | 0-25°C | 35±2°C | Room Temperature |

| Reaction Time | 15-20 hours | 6±1 hours | Not Specified |

| Yield | Not Specified | Not Specified | 51% (as brown oil)[1] |

| Reference | [1] | [1] | [1] |

Table 2: Summary of Reaction Conditions for the Synthesis of Metoprolol from the Epoxide Intermediate

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Reactant Ratio (Epoxide:Isopropylamine) | 1 : large excess | 1 : 3-5 equivalents | 1 : 1-3 |

| Solvent | None | Methanol | Anhydrous Methanol |

| Temperature | 70±10°C (pressurized) | Not Specified | 30°C |

| Reaction Time | Not Specified | Not Specified | 8 hours |

| Yield | Not Specified | Not Specified | 90.1% |

| Reference | [2] | [1] | [4] |

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow from starting materials to the purified final product.

Caption: Logical workflow of Metoprolol synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. US6252113B1 - Manufacturing process of metoprolol - Google Patents [patents.google.com]

- 3. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]

Metoprolol Impurity D: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Metoprolol impurity D, a known related substance of the widely prescribed beta-blocker, Metoprolol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical method development.

Core Physicochemical Properties

Metoprolol impurity D, chemically known as (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol, is a key impurity that can arise during the synthesis of Metoprolol.[1][2][3][4] A thorough understanding of its physical and chemical characteristics is crucial for its identification, quantification, and control in pharmaceutical preparations.

Data Presentation: Physicochemical Properties of Metoprolol Impurity D

| Property | Value | Source(s) |

| Chemical Name | (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol | [1][3][4] |

| IUPAC Name | 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol | |

| CAS Number | 62572-90-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈O₄ | [1][2][3] |

| Molecular Weight | 226.27 g/mol | [1][2][3] |

| Appearance | White to light yellow low melting solid or colorless liquid | [1][5] |

| Solubility | Soluble in Methanol and DMSO | [3] |

| Storage | 2-8 °C, Hygroscopic, under inert atmosphere | [3][5] |

| Melting Point | Not explicitly reported, described as "low melting" | [1][5] |

| Boiling Point | Not reported | |

| pKa | Not reported | |

| logP | Not reported |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of Metoprolol impurity D, based on information from scientific literature.

Synthesis of Metoprolol Impurity D

The synthesis of Metoprolol impurity D can be achieved through a two-step process starting from 4-(2-methoxyethyl)phenol.[6][7]

Step 1: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Intermediate)

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 0.5 g of 4-(2-methoxyethyl)phenol in 20 mL of dimethylformamide (DMF).

-

Base Addition: Add 0.4 g of potassium carbonate (K₂CO₃) to the solution and stir the mixture for 15 minutes.

-

Epoxidation: Slowly add epichlorohydrin dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the intermediate product, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, can be isolated.

Step 2: Synthesis of 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol (Metoprolol Impurity D)

-

Reaction Setup: In a clean, dry round-bottom flask, place 1 g of the intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.

-

Hydrolysis: Add 20 mL of DMF and 0.5 g of aqueous sodium hydroxide (NaOH).

-

Reflux: Heat the reaction mixture under reflux at 70°C for 12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Purification: After completion, the reaction mixture is worked up, and the crude product is purified using column chromatography to yield Metoprolol impurity D.[6]

Characterization and Analysis

The identity and purity of the synthesized Metoprolol impurity D are confirmed using various analytical techniques.

1. Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel pre-coated aluminum sheets.

-

Mobile Phase: A suitable solvent system (e.g., a mixture of a non-polar and a polar solvent) is used to achieve separation.

-

Visualization: Spots on the TLC plate are visualized under UV light.[6]

2. High-Performance Liquid Chromatography (HPLC):

-

Purity Assessment: HPLC is a key method for determining the purity of Metoprolol impurity D. A purity of 95% or higher is typically required for a reference standard.[3]

-

Method Details: Specific HPLC conditions, including the column, mobile phase, flow rate, and detector, would need to be developed and validated for accurate quantification.

3. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the impurity.[6]

Mandatory Visualizations

Synthesis Workflow of Metoprolol Impurity D

The following diagram illustrates the two-step synthesis process for Metoprolol impurity D.

Caption: Synthesis workflow for Metoprolol impurity D.

References

Structure Elucidation of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol is a key organic compound, notably recognized as Impurity D of the widely used beta-blocker, Metoprolol, as listed in the European Pharmacopoeia.[1][2] Its identification and characterization are crucial for ensuring the quality, safety, and efficacy of Metoprolol formulations. This technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting detailed experimental methodologies, spectroscopic data, and logical workflows for its identification. The synthesis of this compound is generally achieved in a two-step process commencing with 4-(2-methoxyethyl)phenol and epichlorohydrin.[1][3]

Chemical Structure and Properties

-

IUPAC Name: 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol

-

Synonyms: Metoprolol Tartrate Impurity D (EP), (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol[4][5]

-

Molecular Formula: C₁₂H₁₈O₄[6]

-

Molecular Weight: 226.27 g/mol [6]

-

Appearance: Pale yellow oil[1]

Spectroscopic Data for Structure Confirmation

The structural confirmation of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol relies on a combination of spectroscopic techniques. The data presented below is essential for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 2.72-2.80 | t | 2H | H₂C(3) |

| 3.21 | s | 3H | OCH₃ |

| 3.54-3.82 | m | 6H | H₂C(2), H₂C(10), H₂C(12) |

| 3.94-4.04 | m | 1H | HC(11) |

| 4.70-4.85 | br s | 1H | OH |

| 6.82-6.85 | quasi d (AA' of AA'BB') | 2H | HC(5) and HC(9) |

| 7.15-7.19 | quasi d (BB' of AA'BB') | 2H | HC(6) and HC(8) |

Table 2: ¹³C NMR Spectroscopic Data of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 162.4 | C(7) |

| 135.0 | C(4) |

| 129.4 | C(5) and C(9) |

| 115.71 | C(6) and C(8) |

| 73.6 | C(2) |

| 70.6 | C(11) |

| 69.8 | C(10) |

| 63.7 | C(12) |

| 60.6 | C(1) |

| 37.9 | C(3) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 3: Mass Spectrometry Data [1]

| Technique | Ion | m/z |

| MS | [M+1]⁺ | 227.51 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data (KBr) [1]

| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group Assignment |

| 3473 - 3313 (Broad) | O-H (Alcohol) |

| 2929, 2878 | C-H (Alkane) |

| 1610, 1513 | C=C (Aromatic) |

| 1246 | C-O (Aryl Ether) |

| 1039 | C-O (Alcohol) |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol.

Synthesis of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol[1]

Step 1: Synthesis of 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxy propane

-

A solution of 4-(2-methoxyethyl)phenol and epichlorohydrin in a suitable solvent is prepared.

-

Potassium hydroxide (KOH) is added to the solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete.

-

Excess epichlorohydrin is removed under vacuum.

-

The reaction mass is extracted with dichloromethane (CH₂Cl₂).

-

The organic layer is distilled to yield the intermediate epoxide as a brown oil.

Step 2: Hydrolysis to 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol

-

The synthesized epoxide is treated with an acid catalyst, such as sulfuric acid (H₂SO₄).

-

The reaction is carried out at room temperature for approximately 30 minutes.

-

The final product is purified using column chromatography.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm).

-

Mass Spectrometry (MS): Mass spectra were obtained to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded using potassium bromide (KBr) pellets to identify the characteristic functional groups.

Visualization of Methodologies

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol.

Caption: Logical workflow for the synthesis and structural elucidation.

Synthesis Pathway

The diagram below outlines the two-step synthesis process.

Caption: Two-step synthesis of the target compound.

Conclusion

The structural elucidation of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol is a critical process in pharmaceutical quality control, particularly concerning the drug Metoprolol. This guide has detailed the necessary spectroscopic data and experimental protocols for its unambiguous identification. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol [lgcstandards.com]

- 5. (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol [lgcstandards.com]

- 6. 3-(4-(2-Methoxyethyl)phenoxy)propane-1,2-diol [myskinrecipes.com]

In-Depth Spectroscopic Characterization of Metoprolol Impurity D

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Metoprolol impurity D, chemically identified as 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quantification of this impurity, ensuring the quality and safety of metoprolol active pharmaceutical ingredients (APIs) and formulated drug products.

Metoprolol impurity D is a known process-related impurity that can arise during the synthesis of metoprolol.[1] Its diligent monitoring is crucial for compliance with regulatory standards. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols to facilitate the reproduction of these results.

Chemical Identity

-

Systematic Name: 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol

-

Molecular Formula: C₁₂H₁₈O₄

-

Molecular Weight: 226.27 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Metoprolol impurity D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Metoprolol Impurity D

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15-7.19 | quasi d | 2H | Aromatic CH (BB' part of AA'BB' system) |

| 6.82-6.85 | quasi d | 2H | Aromatic CH (AA' part of AA'BB' system) |

| 4.70-4.85 | br s | 1H | OH |

| 3.94-4.04 | m | 1H | CH(OH) |

| 3.54-3.82 | m | 6H | OCH₂, CH₂(OH), Ar-CH₂ |

| 3.21 | s | 3H | OCH₃ |

| 2.72-2.80 | t | 2H | Ar-CH₂CH₂ |

Data obtained in DMSO-d₆ at 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data of Metoprolol Impurity D

| Chemical Shift (δ) ppm | Assignment |

| 162.4 | Aromatic C-O |

| 135.0 | Aromatic C |

| 129.4 | Aromatic CH |

| 115.71 | Aromatic CH |

| 73.6 | O-CH₂ |

| 70.6 | CH(OH) |

| 69.8 | Ar-O-CH₂ |

| 63.7 | CH₂(OH) |

| 60.6 | OCH₃ |

| 37.9 | Ar-CH₂ |

Data obtained in DMSO-d₆ at 100 MHz.[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of Metoprolol Impurity D

| Wavenumber (cm⁻¹) | Interpretation |

| 3473 - 3313 | O-H stretching (broad) |

| 2929 | C-H stretching (aliphatic) |

| 2878 | C-H stretching (aliphatic) |

| 1610 | C=C stretching (aromatic) |

| 1513 | C=C stretching (aromatic) |

| 1246 | C-O stretching (aryl ether) |

| 1039 | C-O stretching (alcohol) |

Data obtained using the KBr pellet method.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data of Metoprolol Impurity D

| m/z | Ion |

| 227.51 | [M+H]⁺ |

Data suggests a molecular weight of 226.50, consistent with the protonated molecule of Metoprolol Impurity D.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance) was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation: The sample of Metoprolol impurity D was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

¹³C NMR Acquisition:

-

Frequency: 100 MHz

-

Solvent: DMSO-d₆

-

Reference: DMSO-d₆ at 39.52 ppm.

-

Technique: Proton-decoupled.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was utilized.

-

Sample Preparation (KBr Pellet Method):

-

A small amount of Metoprolol impurity D was finely ground with anhydrous potassium bromide (KBr) in an agate mortar.

-

The mixture was then compressed in a pellet die under high pressure to form a transparent pellet.

-

-

Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.[2]

-

Method:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small percentage of formic acid, was introduced into the mass spectrometer.

-

Key Parameters (Typical):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): Flow rate dependent on the instrument.

-

Drying Gas (N₂): Flow rate and temperature are optimized to ensure efficient desolvation.

-

-

Workflow and Data Integration

The characterization of Metoprolol impurity D relies on the synergistic use of multiple spectroscopic techniques. The logical workflow for this process is depicted in the diagram below.

Caption: Workflow for the Spectroscopic Characterization of Metoprolol Impurity D.

References

The Genesis of a Process Impurity: A Technical Guide to the Origin and Formation of Metoprolol Impurity D

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the origin, formation, and characterization of Metoprolol impurity D, a critical process-related impurity in the synthesis of the widely used beta-blocker, Metoprolol.

Metoprolol, a cornerstone in the management of cardiovascular diseases, undergoes a multi-step synthetic process where the formation of impurities is a significant concern for drug quality, safety, and regulatory compliance.[1][2] Metoprolol Impurity D, chemically identified as (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol, is a notable impurity listed in the European Pharmacopoeia.[3] Understanding the mechanistic pathways of its formation is paramount for the development of robust control strategies in the manufacturing of Metoprolol. Typically, Metoprolol Impurity D is formed at levels between 0.2-0.3% during the synthesis of the Metoprolol Active Pharmaceutical Ingredient (API).[3]

The Chemical Landscape: Origin and Formation Pathway

The synthetic journey to Metoprolol typically commences with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. This reaction leads to a key epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (also known as 1-[4-(2-Methoxyethyl)phenoxy]-2,3-epoxypropane).[4][5][6] This intermediate stands at a critical juncture, leading to either the desired product, Metoprolol, or the formation of impurities such as Impurity D.

The formation of Metoprolol Impurity D is a direct consequence of the hydrolysis of this epoxide intermediate.[3] This hydrolysis, an epoxide ring-opening reaction, can occur under both acidic and basic aqueous conditions.[1][7] The presence of water in the reaction medium, either as a solvent or as a contaminant, can facilitate this undesired side reaction.

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring in an SN2 reaction, leading to the formation of the diol.[7] Similarly, acid-catalyzed hydrolysis involves the protonation of the epoxide oxygen, followed by nucleophilic attack by water.[7]

Quantitative Data Summary

The following tables summarize the quantitative data related to the synthesis of Metoprolol and its Impurity D, compiled from various sources.

| Table 1: Synthesis of the Epoxide Intermediate | ||||

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Base | Sodium Hydroxide | Potassium Hydroxide | Potassium Carbonate | [4] |

| Solvent | Aqueous | Aqueous | Dimethylformamide (DMF) | [4] |

| Temperature | 0-25°C | 35±2°C | Room Temperature | [4] |

| Reaction Time | 15-20 hours | 6±1 hours | Not Specified | [4] |

| Yield | Not Specified | Not Specified | 51% (as brown oil) | [3] |

| Table 2: Synthesis of Metoprolol from the Epoxide Intermediate | |

| Parameter | Condition |

| Reagent | Isopropylamine |

| Solvent | Optional (e.g., Methanol) |

| Temperature | 50-55°C (solventless) or reflux |

| Reference | [4] |

| Table 3: Directed Synthesis of Metoprolol Impurity D | ||

| Method | Ultrasound-assisted | Conventional Heating |

| Step 1: Epoxidation | ||

| Reagents | 4-(2-methoxyethyl)phenol, Epichlorohydrin, KOH | 4-(2-methoxyethyl)phenol, Epichlorohydrin, K2CO3 |

| Solvent | Water | DMF |

| Time | 90 minutes | 14 hours |

| Yield | 51% | Not specified |

| Step 2: Hydrolysis | ||

| Reagents | Epoxide intermediate, H2SO4 | Epoxide intermediate, aq. NaOH |

| Solvent | Water | DMF |

| Time | 30 minutes | 12 hours |

| Overall Yield | 63% | Favorable yields |

| Reference | [3] | [1] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Metoprolol

This protocol describes a common industrial synthesis of Metoprolol.

Step 1: Formation of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

-

To a suitable reactor, add 49.6 kg of deionized water.

-

While maintaining the temperature below 30°C, slowly add 7.93 kg of potassium hydroxide pellets (88.25%). Stir until dissolved.

-

Add 20 kg of 4-(2-methoxyethyl)phenol.

-

Inert the reactor atmosphere (e.g., with nitrogen) and stir for 20 minutes.

-

Over a period of 30 minutes, add 12.54 kg of (R,S)-epichlorohydrin.

-

Heat the reaction mixture to 35±2°C and maintain for 6±1 hours.

-

After completion, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate.[4]

Step 2: Synthesis of Metoprolol

-

Transfer the crude epoxide intermediate to a suitable reaction vessel.

-

Add isopropylamine.

-

Heat the mixture to 50-55°C and maintain until the reaction is complete, as monitored by a suitable chromatographic technique.

-

The resulting Metoprolol base can then be purified and converted to a salt, such as Metoprolol succinate or tartrate.[4]

Protocol 2: Directed Synthesis of Metoprolol Impurity D for use as a Reference Standard

This protocol details a laboratory-scale synthesis of Metoprolol Impurity D.

Step 1: Synthesis of 2-((4-(2-methoxyethyl) phenoxy) methyl) oxirane

-

In a round-bottom flask, dissolve 0.5 g of 4-(2-methoxyethyl)phenol in 20 mL of dimethylformamide (DMF).

-

Add 0.4 g of potassium carbonate (K₂CO₃) and stir for 10-15 minutes.

-

Slowly add epichlorohydrin dropwise.

-

Heat the reaction mixture to 70°C and reflux for approximately 14 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

Step 2: Synthesis of 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol (Impurity D)

-

To a clean, dry round-bottom flask, add 1 g of the 2-((4-(2-methoxyethyl) phenoxy) methyl) oxirane from Step 1 and 20 mL of DMF.

-

Add 0.5 g of aqueous sodium hydroxide (NaOH).

-

Stir the mixture for 15 minutes.

-

Heat the reaction under reflux at 70°C for 12 hours.

-

After cooling, the product can be extracted and purified.[1]

Analytical Workflow for Impurity Profiling

The detection and quantification of Metoprolol Impurity D are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

Biological Significance

Currently, there is a lack of publicly available data on the specific biological activity or toxicological profile of Metoprolol Impurity D. As a process-related impurity, its presence is controlled to very low levels in the final drug product in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[2][3] The primary focus is on minimizing its formation and ensuring its levels are below the qualification threshold.

Conclusion

Metoprolol Impurity D is an unavoidable by-product in the synthesis of Metoprolol, arising from the hydrolysis of a key epoxide intermediate. Its formation is influenced by the presence of water and the pH of the reaction medium. Through a comprehensive understanding of its formation mechanism, coupled with robust process controls and sensitive analytical monitoring, the levels of this impurity can be effectively managed, ensuring the quality and safety of Metoprolol for patient use. The detailed synthetic protocols and analytical considerations provided in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization [ouci.dntb.gov.ua]

- 3. acgpubs.org [acgpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. CAS 56718-70-8: 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxira… [cymitquimica.com]

- 6. ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | C12H16O3 | CID 92515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Chemical Stability of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- (Metoprolol EP Impurity D)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, also known as Metoprolol EP Impurity D, is a recognized impurity and potential degradation product of Metoprolol, a widely used beta-blocker.[1] Understanding the chemical stability of this impurity is critical for the development of robust drug formulations, the establishment of appropriate storage conditions, and for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available information regarding the chemical stability of Metoprolol EP Impurity D, drawing from studies on the forced degradation of Metoprolol.

While direct and extensive stability studies on isolated Metoprolol EP Impurity D are not widely published, significant insights can be gleaned from the forced degradation studies of the parent drug, Metoprolol. These studies outline the conditions under which this impurity is formed and potentially degraded, and they provide the analytical methodologies necessary for its monitoring.

Chemical Profile

| Property | Value |

| IUPAC Name | 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- |

| Synonyms | Metoprolol EP Impurity D |

| CAS Number | 62572-90-1 |

| Molecular Formula | C₁₂H₁₈O₄ |

| Molecular Weight | 226.27 g/mol |

Stability Under Stress Conditions

Forced degradation studies on Metoprolol provide a framework for understanding the stability of its impurities. The conditions under which Metoprolol degrades can lead to the formation or subsequent degradation of Impurity D. It is important to note that Metoprolol itself has been found to be susceptible to degradation under oxidative and hydrolytic (acidic and basic) conditions, while showing relative stability under thermal and photolytic stress.[2][3]

Hydrolytic Stability

Metoprolol undergoes degradation in both acidic and basic solutions.[2][3] While specific data on the hydrolysis of Impurity D is scarce, the diol structure of Impurity D is generally stable to hydrolysis under neutral conditions. However, extreme pH and elevated temperatures could potentially lead to further reactions, although such pathways have not been explicitly documented for this specific compound in the reviewed literature.

Oxidative Stability

Oxidative conditions have been shown to cause significant degradation of Metoprolol.[2][3] The ether linkage and the aromatic ring in 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- could be susceptible to oxidation, potentially leading to the formation of various degradation products. The specific degradation products of Impurity D under oxidative stress have not been detailed in the available literature.

Thermal Stability

Metoprolol is reported to be relatively stable under thermal stress.[2][3] It is plausible that Metoprolol EP Impurity D, lacking the more labile secondary amine of the parent compound, would also exhibit considerable thermal stability.

Photostability

Studies on Metoprolol suggest it is largely stable under photolytic stress.[2][3] Therefore, it is anticipated that Impurity D would also demonstrate a degree of photostability.

Potential Degradation Pathways

The formation of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- as an impurity is often related to the synthesis of Metoprolol, specifically from the hydrolysis of the epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.[4]

Caption: Formation of Metoprolol Impurity D via hydrolysis of the epoxide intermediate.

Further degradation of Impurity D itself has not been well-characterized. However, hypothetical degradation could involve oxidation of the aromatic ring or cleavage of the ether bond under harsh conditions.

Experimental Protocols

While specific protocols for the forced degradation of isolated Metoprolol EP Impurity D are not available, the following are representative experimental protocols used for the forced degradation of Metoprolol, which are instrumental in studying the formation and stability of its impurities, including Impurity D.

General Procedure for Forced Degradation Studies

A stock solution of the test substance (e.g., Metoprolol) is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water). This stock solution is then subjected to various stress conditions as described below. Samples are withdrawn at appropriate time intervals, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating analytical method.

Acidic Degradation

-

Transfer a known amount of the substance into a volumetric flask.

-

Add a specific volume of a strong acid (e.g., 0.1 N or 1 N HCl).

-

The mixture can be heated (e.g., at 60-80°C) for a defined period (e.g., 2-8 hours) to accelerate degradation.

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of a strong base (e.g., 0.1 N or 1 N NaOH).

-

Dilute to the final volume with a suitable diluent.

-

Analyze the sample using a validated stability-indicating method.[5]

Basic Degradation

-

Transfer a known amount of the substance into a volumetric flask.

-

Add a specific volume of a strong base (e.g., 0.1 N or 1 N NaOH).

-

The mixture can be heated (e.g., at 60-80°C) for a defined period (e.g., 2-8 hours).

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of a strong acid (e.g., 0.1 N or 1 N HCl).

-

Dilute to the final volume with a suitable diluent.

-

Analyze the sample.[5]

Oxidative Degradation

-

Transfer a known amount of the substance into a volumetric flask.

-

Add a specific volume of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Keep the solution at room temperature or slightly elevated temperature for a specified duration.

-

After the exposure time, dilute the solution to the final volume with a suitable diluent.

-

Analyze the sample.[5]

Thermal Degradation

-

Place the solid substance in a thermostatically controlled oven.

-

Expose the substance to a high temperature (e.g., 80-105°C) for an extended period (e.g., 24-48 hours).

-

For degradation in solution, prepare a solution of the substance and reflux it for a certain period.

-

After exposure, allow the sample to cool to room temperature.

-

Dissolve and dilute the solid sample, or directly dilute the solution sample, to a suitable concentration for analysis.

Photodegradation

-

Expose the substance (in solid state or in solution in a transparent container) to a light source according to ICH Q1B guidelines.

-

The exposure should be to a combination of cool white fluorescent and near-ultraviolet lamps.

-

A dark control sample should be stored under the same conditions but protected from light.

-

After the exposure period, prepare the samples for analysis.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. ddtjournal.net [ddtjournal.net]

Potential Biological Activity of Metoprolol Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol, a widely prescribed cardioselective β1-adrenergic receptor blocker, undergoes various chemical transformations during its synthesis and storage, leading to the formation of several impurities. The biological activity of these impurities is a critical consideration for ensuring the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the potential biological activities of known Metoprolol impurities, detailed experimental protocols for their assessment, and a discussion of the underlying signaling pathways. While quantitative biological activity data for many specific process impurities remain limited in the public domain, this guide synthesizes the available information on key metabolites and outlines the methodologies required for a comprehensive evaluation.

Introduction to Metoprolol and its Impurities

Metoprolol is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] Its therapeutic effect is primarily mediated through the competitive blockade of β1-adrenergic receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[1][3] The synthesis and degradation of Metoprolol can result in a variety of impurities, which are broadly classified as process-related impurities, degradation products, and metabolites.

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several official impurities that require monitoring and control.[4][5] These include, but are not limited to:

-

Process-Related Impurities: Metoprolol EP Impurity A, Metoprolol EP Impurity B, Metoprolol EP Impurity C, Metoprolol EP Impurity D, Metoprolol EP Impurity F, Metoprolol EP Impurity M, and Metoprolol EP Impurity N.[4][5][6]

-

Metabolites: The primary metabolites of Metoprolol are α-hydroxymetoprolol and O-desmethylmetoprolol, which is further oxidized to Metoprolol acid.[7][8]

The potential for these impurities to exert on-target (β1-adrenergic) or off-target pharmacological effects, as well as potential toxicity, necessitates a thorough biological evaluation.

Potential Biological Activities of Metoprolol Impurities

The primary biological activity of concern for Metoprolol impurities is their potential to interact with the β1-adrenergic receptor. However, other potential activities, such as off-target effects and genotoxicity, must also be considered.

On-Target Activity: β1-Adrenergic Receptor Blockade

The structural similarity of many Metoprolol impurities to the parent compound suggests a potential for interaction with the β1-adrenergic receptor.

-

α-hydroxymetoprolol: This major metabolite has been shown to possess approximately one-tenth the β1-blocking activity of Metoprolol.[8]

-

O-desmethylmetoprolol and Metoprolol Acid: These metabolites are generally considered to have negligible pharmacological activity at the β1-adrenergic receptor.[7][9]

-

Process-Related Impurities: There is a lack of publicly available, specific quantitative data (e.g., IC50, Ki values) on the β1-adrenergic receptor binding affinity or functional activity of most of the named process-related impurities (e.g., Impurities A, B, C, D, F, M, N). Their structural features would suggest that some may retain a degree of affinity for the receptor, warranting experimental investigation.

Off-Target Activities

Off-target effects of beta-blockers have been explored, with some studies suggesting potential interactions with other G-protein coupled receptors, such as gut hormone receptors.[10][11] The potential for Metoprolol impurities to exhibit such off-target binding is currently unknown and would require dedicated screening studies.

Genotoxicity

Genotoxic impurities are a class of impurities that have the potential to damage DNA, leading to mutations and potentially cancer. The Ames test is a widely used primary screen for mutagenic potential.[12] While there is no specific public data on the genotoxicity of most individual Metoprolol impurities, regulatory guidelines mandate the assessment of any impurity with structural alerts for genotoxicity.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data on the biological activity of key Metoprolol impurities. It is important to note the significant lack of publicly available quantitative data for most process-related impurities.

| Impurity/Metabolite | Type | β1-Adrenergic Activity | Genotoxicity Data (Ames Test) | Other Toxicity Data |

| Metoprolol | Active Pharmaceutical Ingredient | Selective β1-blocker | Not mutagenic | Well-characterized pharmacological and toxicological profile |

| α-hydroxymetoprolol | Metabolite | ~10% of Metoprolol's activity | No specific data found | Generally considered non-toxic at therapeutic concentrations of the parent drug |

| O-desmethylmetoprolol | Metabolite | Negligible | No specific data found | Generally considered non-toxic |

| Metoprolol Acid | Metabolite | Negligible | No specific data found | Generally considered non-toxic |

| Metoprolol EP Impurity A | Process-Related | No specific data found | No specific data found | No specific data found |

| Metoprolol EP Impurity B | Process-Related | No specific data found | No specific data found | No specific data found |

| Metoprolol EP Impurity C | Process-Related | No specific data found | No specific data found | No specific data found |

| Metoprolol EP Impurity D | Process-Related | No specific data found | No specific data found | A by-product formed during synthesis.[13] |

| Metoprolol EP Impurity F | Process-Related | No specific data found | No specific data found | No specific data found |

| Metoprolol EP Impurity M | Process-Related | No specific data found | No specific data found | No specific data found |

| Metoprolol EP Impurity N | Process-Related | No specific data found | No specific data found | No specific data found |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of Metoprolol impurities.

β1-Adrenergic Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the β1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.[14][15]

Objective: To determine the inhibitory constant (Ki) of Metoprolol impurities for the human β1-adrenergic receptor.

Materials:

-

Cell membranes expressing the human β1-adrenergic receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Cyanopindolol.

-

Non-selective antagonist (for non-specific binding determination): Propranolol.

-

Test compounds (Metoprolol and its impurities).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Whatman GF/B or GF/C glass fiber filters.

-

Scintillation cocktail and scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the β1-adrenergic receptor in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a final concentration close to its Kd, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of non-labeled propranolol (e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of serially diluted test compound (Metoprolol or impurity), 50 µL of radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of β1-adrenergic receptor binding by quantifying the intracellular levels of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.[16][17]

Objective: To determine if Metoprolol impurities act as antagonists, agonists, or inverse agonists at the β1-adrenergic receptor.

Materials:

-

Cells expressing the human β1-adrenergic receptor.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Isoproterenol (a non-selective β-agonist).

-

Test compounds (Metoprolol and its impurities).

-

Cell culture medium and reagents.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to the desired confluency.

-

Agonist Mode:

-

Starve cells of serum for a few hours.

-

Add serially diluted test compounds to the cells in the presence of a PDE inhibitor.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Antagonist Mode:

-

Pre-incubate cells with serially diluted test compounds for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of isoproterenol (e.g., EC80) to all wells (except the basal control).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Perform the cAMP measurement following the kit's instructions.

-

-

Data Analysis:

-

Agonist Mode: Plot cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the isoproterenol-stimulated cAMP response against the logarithm of the test compound concentration to determine the IC50. Calculate the antagonist affinity (Kb) using the Schild equation or a similar model.

-

Genotoxicity Assay: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively, to detect point mutations.[18]

Objective: To evaluate the mutagenic potential of Metoprolol impurities.

Materials:

-

Bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

-

Test compounds (Metoprolol and its impurities).

-

Positive controls (known mutagens for each strain, with and without metabolic activation).

-

Negative/vehicle control.

-

S9 fraction (from induced rat liver) for metabolic activation.

-

Cofactor solution for S9 mix (e.g., NADP, glucose-6-phosphate).

-

Minimal glucose agar plates.

-

Top agar.

Procedure:

-

Preliminary Cytotoxicity Test: Determine the concentration range of the test compound that is not overly toxic to the bacterial strains.

-

Plate Incorporation Method:

-

To molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a control buffer.

-

Pour the mixture onto minimal glucose agar plates.

-

-

Pre-incubation Method:

-

Incubate the test compound, bacterial culture, and S9 mix (or buffer) together in a test tube for a short period (e.g., 20-30 minutes) before adding the top agar and pouring onto plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Signaling Pathways

β1-Adrenergic Receptor Signaling Pathway

Metoprolol and its potentially active impurities exert their primary pharmacological effects by modulating the β1-adrenergic receptor signaling cascade in cardiomyocytes.

-

Ligand Binding: Catecholamines (epinephrine, norepinephrine) or a β-agonist bind to the β1-adrenergic receptor, a Gs-protein coupled receptor.

-

G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates several key intracellular proteins, including:

-

L-type calcium channels: Increases calcium influx, leading to enhanced myocardial contractility (positive inotropy).

-

Phospholamban: Relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), increasing calcium reuptake into the sarcoplasmic reticulum, which contributes to faster relaxation (lusitropy).

-

Troponin I: Decreases the sensitivity of myofilaments to calcium, also contributing to faster relaxation.

-

-

Physiological Response: The net effect is an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

Metoprolol, as a competitive antagonist, blocks the initial ligand binding step, thereby inhibiting this entire downstream cascade.

Conclusion

The assessment of the biological activity of Metoprolol impurities is a multifaceted process that is essential for ensuring patient safety. While the major metabolites of Metoprolol have been characterized to have significantly reduced or negligible β1-blocking activity, a significant data gap exists for many of the process-related impurities. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of these impurities, encompassing receptor binding, functional activity, and genotoxic potential. Further research is warranted to generate specific quantitative data for all known Metoprolol impurities to fully characterize their pharmacological and toxicological profiles. This will enable a more complete risk assessment and ensure the continued safe and effective use of this important cardiovascular medication.

References

- 1. droracle.ai [droracle.ai]

- 2. inotiv.com [inotiv.com]

- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Metoprolol and EP Impurities M and N analyzed using HILIC chromatography and Charged Aerosol Detection - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. O-Demethylmetoprolol | C14H23NO3 | CID 162181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Potential off-target effects of beta-blockers on gut hormone receptors: In silico study including GUT-DOCK-A web service for small-molecule docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential off-target effects of beta-blockers on gut hormone receptors: In silico study including GUT-DOCK—A web service for small-molecule docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hstalks.com [hstalks.com]

- 13. acgpubs.org [acgpubs.org]

- 14. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. creative-bioarray.com [creative-bioarray.com]

Toxicological Profile of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol: A Search for Data

An extensive review of publicly available scientific literature and regulatory documents reveals a significant lack of specific toxicological data for 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol. This compound is primarily identified as a process-related impurity of the widely used beta-blocker, Metoprolol, and is designated as "Metoprolol EP Impurity D" in the European Pharmacopoeia.[1][2][3][4][5][6][7]

While the synthesis and chemical characterization of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol are documented, dedicated studies on its toxicological properties, such as acute toxicity, genotoxicity, cytotoxicity, carcinogenicity, or reproductive toxicity, do not appear to be available in the public domain. The safety of pharmaceutical products is contingent on the control of impurities, which may arise during synthesis, formulation, or storage.[1][8] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of such impurities in drug substances and products.[8][9][10][11]

Regulatory Context of Pharmaceutical Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the control of impurities.[9] Specifically, guidelines such as ICH Q3A(R2) for impurities in new drug substances and ICH M7(R1) for the assessment and control of DNA reactive (mutagenic) impurities are critical. These guidelines establish thresholds for reporting, identification, and toxicological qualification of impurities. The absence of a public toxicological profile for a specific impurity like 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol suggests that its levels in the final drug product are likely controlled to be below the threshold that would necessitate a full suite of toxicological studies.

For instance, the FDA's review of a Metoprolol Succinate product mentions the control of a genotoxic impurity according to ICH M7 guidance, ensuring its levels are below the limit of quantification in drug substance batches.[12] While this specific impurity is not named, it illustrates the regulatory approach to managing potentially harmful impurities.

Data on Structurally Related Compounds

It is important to note that toxicological data from structurally related but distinct compounds cannot be directly extrapolated to predict the profile of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol. While information exists for other propanediol derivatives, such as 3-monochloropropane-1,2-diol (3-MCPD), which is a known food contaminant with carcinogenic and genotoxic properties, the structural differences are significant enough to preclude direct comparison.[13] Similarly, studies on compounds like 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, which has shown anti-inflammatory properties with no acute toxicity in mice, are not directly applicable due to structural variations.[14]

Conclusion

Experimental Workflows in Impurity Analysis

While specific experimental protocols for the toxicological assessment of 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol are not available, a general workflow for the identification and quantification of pharmaceutical impurities can be outlined. This typically involves chromatographic techniques to separate the impurity from the active pharmaceutical ingredient (API) and other related substances.

Caption: A generalized workflow for the analysis and control of pharmaceutical impurities.

References

- 1. acgpubs.org [acgpubs.org]

- 2. (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol [lgcstandards.com]

- 3. (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol [lgcstandards.com]

- 4. Metoprolol Impurity D (EP) - GalChimia [catalog.galchimia.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol [lgcstandards.com]

- 7. 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol [lgcstandards.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 11. EMA issues recommendations on impurities in medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Metoprolol Impurity D from 4-(2-methoxyethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Metoprolol impurity D, chemically known as 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, commencing from the starting material 4-(2-methoxyethyl)phenol. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical industry.

Introduction

Metoprolol is a widely prescribed β1-selective adrenergic receptor blocker used in the management of cardiovascular diseases. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Metoprolol impurity D is a known process-related impurity that can form during the synthesis of Metoprolol. This guide details a common and effective two-step synthetic route to obtain this impurity, which is essential for its use as a reference standard in analytical method development, validation, and routine quality control.

Synthetic Pathway Overview

The synthesis of Metoprolol impurity D from 4-(2-methoxyethyl)phenol is a two-step process. The first step involves the etherification of 4-(2-methoxyethyl)phenol with epichlorohydrin to form the key epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. The subsequent step is the acid-catalyzed hydrolysis of this epoxide to yield the final product, Metoprolol impurity D.[1][2]

Caption: Synthetic pathway for Metoprolol Impurity D.

Experimental Protocols

The following protocols are based on established laboratory procedures.[1][2]

Step 1: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Intermediate Epoxide)

Materials:

-

4-(2-methoxyethyl)phenol

-

Epichlorohydrin

-

Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-(2-methoxyethyl)phenol in dimethylformamide (DMF).

-

Add a base such as potassium carbonate or sodium hydroxide to the solution with stirring.

-

To this mixture, add epichlorohydrin and allow the reaction to proceed at room temperature or with gentle heating.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the excess epichlorohydrin can be removed under reduced pressure.

-

The reaction mixture is then worked up, typically by extraction with an organic solvent like dichloromethane (CH2Cl2).

-

The organic layer is dried and the solvent is evaporated to yield the crude intermediate epoxide as an oil.

Step 2: Synthesis of 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol (Metoprolol Impurity D)

Materials:

-

2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (from Step 1)

-

Sulfuric Acid (H2SO4) or aqueous Sodium Hydroxide (Aq. NaOH)

-

Water or an appropriate solvent

Procedure:

-

The crude intermediate epoxide from Step 1 is dissolved in a suitable solvent.

-

A catalytic amount of dilute sulfuric acid or an aqueous solution of sodium hydroxide is added to the solution.

-

The reaction mixture is stirred at ambient temperature or heated to reflux (e.g., 70°C) for several hours (e.g., 12 hours) to facilitate the hydrolysis of the epoxide ring.[1]

-

The progress of the hydrolysis is monitored by TLC.

-

After the reaction is complete, the mixture is neutralized and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to afford the crude Metoprolol impurity D.

-

The crude product is then purified, typically by column chromatography, to yield the pure impurity.

Quantitative Data

The following table summarizes the reported yields for the synthesis of Metoprolol impurity D.

| Step | Product | Reported Yield | Purification Method | Reference |

| 1 | 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane | 51% | Distillation of excess reagent and extraction | [2] |

| 2 | 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol | 63% | Column Chromatography | [2] |

Green Chemistry Approach

An alternative, environmentally friendly approach for the synthesis of Metoprolol impurity D utilizes ultrasonic waves as an energy source.[2] This method can be performed at room temperature using water as a solvent, thereby avoiding the use of hazardous reagents and expensive catalysts. This green chemistry approach has been shown to reduce reaction times while achieving high yields and purity.[2]

Caption: Green chemistry workflow for the synthesis.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of Metoprolol impurity D from 4-(2-methoxyethyl)phenol. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and quality control. The outlined synthetic route is reliable and can be adapted for the preparation of this impurity as a reference standard, which is crucial for ensuring the quality and safety of Metoprolol drug products. The highlighted green chemistry approach also offers a more sustainable and efficient alternative to traditional synthetic methods.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Detection and Quantification of Metoprolol Impurity D

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of Metoprolol Impurity D in bulk drug substances. The quality, safety, and efficacy of pharmaceutical products are paramount, making the control of impurities a critical aspect of drug development and manufacturing.[1] Regulatory bodies like the International Council on Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP) have established stringent guidelines for impurity profiling.[1][2][3][4] Metoprolol, a widely used beta-blocker for treating cardiovascular conditions, can contain several process-related impurities and degradation products, including Impurity D, chemically known as (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol.[5][6][7] This method provides a specific, accurate, and precise protocol for quantifying this impurity, aligning with ICH Q3A/B guidelines for controlling impurities in new drug substances and products.[8]

Introduction

Metoprolol is a selective β1 receptor antagonist used in the treatment of hypertension and other heart conditions.[5] During its synthesis or upon storage, various related substances can emerge, which must be monitored to ensure the final product's safety and efficacy.[8][9] Metoprolol Impurity D is a known related substance that requires effective analytical control.[5][10] Traditional methods like Thin-Layer Chromatography (TLC) are often being replaced by more sensitive and quantitative HPLC techniques to meet modern regulatory expectations.[2][11]

This document provides a comprehensive protocol for a stability-indicating RP-HPLC method developed for the determination of Metoprolol Impurity D. The method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[12][13]

Experimental Protocols

Materials and Reagents

-

Metoprolol Succinate Reference Standard (USP or EP grade)

-

Metoprolol Impurity D Certified Reference Material (CRM)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Purified Water (Milli-Q or equivalent)

-

Hydrochloric Acid (Analytical Grade)

-

Sodium Hydroxide (Analytical Grade)

-

Hydrogen Peroxide (30%, Analytical Grade)

Equipment

-

HPLC system with a UV/Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

-

Analytical Balance (5-decimal place).

-

pH Meter.

-

Sonicator.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, PVDF or Nylon).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 Column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm)[12] |

| Mobile Phase A | 10mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-10 min (20% B), 10-40 min (20-60% B), 40-45 min (60% B), 45-50 min (20% B), 50-60 min (20% B) |

| Flow Rate | 1.0 mL/min[12] |

| Column Temperature | 30°C[12] |

| Detection | UV at 225 nm[12] |

| Injection Volume | 10 µL[12] |

| Run Time | 60 minutes[12] |

Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 80:20 v/v ratio.

-

Standard Stock Solution (Metoprolol): Accurately weigh and dissolve 50 mg of Metoprolol Succinate Reference Standard in 50 mL of diluent to obtain a concentration of 1000 µg/mL.

-

Impurity D Stock Solution: Accurately weigh and dissolve 10 mg of Metoprolol Impurity D CRM in 100 mL of diluent to obtain a concentration of 100 µg/mL.

-

Spiked Sample Solution (for validation): Prepare a test solution of Metoprolol at 800 µg/mL.[12] Spike this solution with the Impurity D Stock Solution to achieve a final impurity concentration of 2.4 µg/mL (0.3% of the API concentration).[12]

Method Validation Protocol

The developed method was validated as per ICH guidelines.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on Metoprolol.[13] Samples were subjected to the following stress conditions:

-

Acid Degradation: 0.1 M HCl at 60°C for 2 hours.

-

Base Degradation: 0.1 M NaOH at 60°C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance heated at 105°C for 24 hours.

-

Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.[2]

The resulting solutions were diluted and injected into the HPLC system. The peak purity of Metoprolol and Impurity D was assessed using the PDA detector to ensure no co-eluting peaks.

Linearity

Linearity was evaluated by preparing a series of solutions of Impurity D ranging from the Limit of Quantification (LOQ) to 200% of the target concentration (e.g., LOQ, 0.6, 1.2, 2.4, 3.6, 4.8 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy (% Recovery)

Accuracy was determined by analyzing a sample of Metoprolol spiked with known amounts of Impurity D at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.[12] The percentage recovery was calculated to assess the accuracy of the method.

Precision

-

Repeatability (Intra-day Precision): Six replicate injections of the spiked sample solution (0.3% Impurity D) were performed on the same day, and the Relative Standard Deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day Precision): The repeatability study was duplicated on a different day by a different analyst to assess intermediate precision. The %RSD was calculated across both sets of data.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

Robustness